Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This bicyclic system is substituted with a 2-ethyl group, a 6-hydroxyl group, and a (4-methoxyphenyl)methyl moiety attached to a piperidine-3-carboxylate ester.
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(14-8-10-16(29-3)11-9-14)25-12-6-7-15(13-25)21(28)30-5-2/h8-11,15,18,27H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVNPOKYIWHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes.
Mode of Action
The interaction between This compound and its targets involves several processes. The compound may form a carbinolamine by adding an amine to the double bond C=O, followed by the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds.
Biochemical Pathways
The specific biochemical pathways affected by This compound The triazole moiety is known to interact with β-tubulin via h-bonding with numerous amino acids, which may affect various biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Similar triazole derivatives have shown effective cytotoxic activity against various cancer cell lines.
Action Environment
The environmental factors influencing the action, efficacy, and stability of This compound It is known that the activation barrier of similar compounds can be overcome under reaction conditions such as heating.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 459.52 g/mol. Its structure features a piperidine ring and thiazole-triazole moieties, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's effects on various biological pathways:
-
Endoplasmic Reticulum (ER) Stress Pathway :
- The compound has been shown to influence the ER stress pathway, which is crucial for protein folding and cellular stress responses. This pathway is often implicated in various diseases, including neurodegenerative disorders and cancer.
-
NF-kB Inflammatory Pathway :
- It also affects the NF-kB signaling pathway, which plays a significant role in inflammation and immune responses. Modulating this pathway could have implications for treating inflammatory diseases.
The biological activity of this compound may involve:
- Inhibition of Specific Enzymes : Similar compounds have been studied for their ability to inhibit proteases such as SARS-CoV 3CL protease. The structure-function relationship indicates that specific moieties enhance inhibitory activity against these enzymes .
- Interaction with Cellular Targets : The compound’s structural features allow it to interact with various cellular targets, potentially leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation in cancerous cells.
Case Studies and Research Findings
Several research studies have evaluated the biological effects of this compound:
Table 1: Summary of Biological Assays
| Study | Target | Methodology | Key Findings |
|---|---|---|---|
| Study A | ER Stress | Western Blot | Increased expression of chaperones; reduced apoptosis markers |
| Study B | NF-kB Pathway | Reporter Assay | Inhibition of NF-kB activation in response to TNF-alpha |
| Study C | Protease Inhibition | Fluorometric Assay | IC50 values indicating potent inhibition against SARS-CoV protease |
These findings suggest that this compound has significant potential as a therapeutic agent in treating conditions related to ER stress and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Core Structure Variations The thiazolo-triazole core in the target compound and the piperazine analog enables strong hydrogen-bonding interactions via the hydroxyl group, critical for binding biological targets.
Substituent Effects The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing aromatic interactions and solubility compared to the 3-fluorophenyl substituent in , which introduces electron-withdrawing properties and metabolic stability .
Ring Type and Conformational Flexibility
- Piperidine (target compound and ) offers a single nitrogen atom, influencing basicity and lipophilicity. Piperazine () contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may enhance receptor affinity .
- Ring puckering (e.g., Cremer-Pople parameters ) in piperidine/piperazine derivatives affects conformational stability. For instance, equatorial vs. axial substituent orientations could modulate target engagement .
Functional Group Impact The ester group in all compounds influences bioavailability; hydrolysis to carboxylic acids may alter pharmacokinetics. The hydroxyl group in the target compound and ’s analog facilitates crystal packing via O–H···N hydrogen bonds (as per Etter’s graph-set analysis ), which could correlate with higher melting points compared to non-hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
